molecular formula C9H14N4O2 B1598095 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid CAS No. 386715-39-5

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid

Cat. No.: B1598095
CAS No.: 386715-39-5
M. Wt: 210.23 g/mol
InChI Key: DWPRJVXKQCFURP-UHFFFAOYSA-N
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Description

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes two dimethylamino groups attached to the pyrimidine ring at positions 2 and 4, and a carboxylic acid group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as pyrimidine derivatives and dimethylamine.

  • Substitution Reactions: : The pyrimidine ring undergoes substitution reactions with dimethylamine to introduce the dimethylamino groups at positions 2 and 4.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: : It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid is similar to other compounds with dimethylamino groups and pyrimidine rings, such as Michler's ketone and 2,4-bis(dimethylamino)methylphenol. its unique structure and functional groups make it distinct in terms of reactivity and applications.

Similar Compounds

  • Michler's ketone

  • 2,4-Bis(dimethylamino)methylphenol

  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol

Properties

IUPAC Name

2,6-bis(dimethylamino)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12(2)7-5-6(8(14)15)10-9(11-7)13(3)4/h5H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPRJVXKQCFURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370767
Record name 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-39-5
Record name 2,6-Bis(dimethylamino)-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386715-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(dimethylamino)pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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